2-(3,4-dimethoxyphenyl)-N-heptylacetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-heptylacetamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to an acetamide moiety, with a heptyl chain extending from the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-heptylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and heptylamine.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with heptylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced, usually with a reducing agent such as sodium borohydride, to form the corresponding amine.
Acetylation: The final step involves acetylation of the amine with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-heptylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the heptyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: New amides with different alkyl or aryl groups.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-heptylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3,4-dimethoxyphenyl)-N-heptylacetamide exerts its effects depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Membrane Interaction: Altering membrane properties, affecting cell permeability and function.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)acetamide: Lacks the heptyl chain, leading to different physical and chemical properties.
N-Heptylacetamide: Lacks the dimethoxyphenyl group, resulting in different biological activity.
3,4-Dimethoxyphenethylamine: A related compound with different functional groups, leading to distinct pharmacological effects.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-heptylacetamide is unique due to the combination of the dimethoxyphenyl group and the heptyl chain, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C17H27NO3 |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-heptylacetamide |
InChI |
InChI=1S/C17H27NO3/c1-4-5-6-7-8-11-18-17(19)13-14-9-10-15(20-2)16(12-14)21-3/h9-10,12H,4-8,11,13H2,1-3H3,(H,18,19) |
InChI Key |
YDEAAJMCMWPBLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)CC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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